5H-Pyrrolo[1,2-c]imidazol-5-one
Description
Significance of Imidazole (B134444) and Pyrrole (B145914) Heterocycles in Contemporary Chemical Research
Imidazole and pyrrole stand as fundamental five-membered nitrogen-containing heterocycles, each possessing unique electronic and chemical properties that render them invaluable in contemporary chemical research. Imidazole, with its two nitrogen atoms, exhibits both acidic and basic characteristics, allowing it to participate in a wide array of chemical interactions, including hydrogen bonding. researchgate.net This amphoteric nature is a key reason for its prevalence in many biologically active molecules, such as the amino acid histidine and vitamin B12. researchgate.net The imidazole ring is a common feature in pharmaceuticals, contributing to antifungal, antiprotozoal, and antihypertensive activities. researchgate.net
Pyrrole, containing a single nitrogen atom, is an electron-rich aromatic system. libretexts.org The lone pair of electrons on the nitrogen atom participates in the aromatic sextet, which makes pyrrole a very weak base. libretexts.org This electronic configuration is crucial to the function of many natural products, including porphyrins like heme in hemoglobin and chlorophyll. The distinct properties of both imidazole and pyrrole make them privileged structures in medicinal chemistry and materials science.
Overview of Fused Bicyclic Nitrogen-Containing Heterocycles in Pharmaceutical and Material Sciences
The fusion of two or more heterocyclic rings to form bicyclic or polycyclic systems dramatically expands the chemical space and offers novel properties not present in the individual monocyclic components. Fused bicyclic nitrogen-containing heterocycles are a cornerstone of modern pharmaceutical and material sciences. nih.govrsc.org In the pharmaceutical industry, these scaffolds are present in a vast number of approved drugs, with over 85% of all biologically active compounds containing a heterocycle, and a significant portion of these being nitrogen-containing systems. nih.gov The rigid, well-defined three-dimensional structures of fused heterocycles allow for precise interactions with biological targets, leading to enhanced potency and selectivity. nih.gov
In material sciences, fused nitrogen-rich heterocycles are explored for their potential in creating high-energy materials. researchgate.netresearchgate.net The presence of multiple nitrogen atoms can lead to high heats of formation and increased density, which are desirable properties for energetic compounds. researchgate.net Furthermore, the planar nature and π-conjugated systems of many fused heterocycles facilitate π-π stacking interactions, which can enhance stability. researchgate.net
Academic Relevance of the 5H-Pyrrolo[1,2-c]imidazol-5-one Scaffold in Organic Synthesis and Drug Discovery
The this compound scaffold has garnered significant academic interest due to its unique structural features and potential applications. This fused system combines the key attributes of both pyrrole and imidazole rings, creating a novel entity with distinct reactivity and biological potential.
Several synthetic strategies have been developed to access this scaffold. One notable method involves the intramolecular Wittig reaction of intermediate phosphorus ylides, which are prepared from imidazole-4-carbaldehyde and acetylenic diesters. researchgate.net Another approach utilizes the Marckwald reaction starting from readily available aminocarbonyl compounds to produce the dihydro version, 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole, in high yields. tandfonline.com This dihydro derivative serves as a versatile intermediate for further functionalization. tandfonline.com
From a medicinal chemistry perspective, derivatives of the pyrrolo[1,2-c]imidazole core have shown promise. For instance, various acetic acid derivatives of pyrrolo[1,2-c]imidazole have been synthesized and evaluated for their aldose reductase inhibitory activity, which is relevant to the management of diabetic complications. researchgate.net
Current Research Trajectories and Identified Knowledge Gaps concerning this compound
Current research on this compound and its derivatives is focused on several key areas. A significant trajectory involves the development of novel and efficient synthetic methodologies to access a wider range of substituted analogs. This includes one-pot multicomponent reactions and the use of various catalytic systems. researchgate.netnih.gov
Another major research direction is the exploration of the biological activities of these compounds. While some initial studies have highlighted their potential as enzyme inhibitors, a comprehensive investigation into their broader pharmacological profile is still needed. researchgate.net For example, the antibacterial and antifungal potential of related 5H-pyrrolo[1,2-a]imidazole quaternary salts has been investigated, suggesting that the pyrrolo-imidazole core could be a valuable template for antimicrobial drug discovery. nih.govnih.gov
A key knowledge gap is the limited understanding of the structure-activity relationships (SAR) for this scaffold. Systematic studies are required to elucidate how different substituents on the pyrrolo[1,2-c]imidazol-5-one core influence its biological activity. Furthermore, there is a need for more in-depth studies on the mechanism of action of active compounds.
In the realm of materials science, the potential applications of this compound derivatives remain largely unexplored. Their fused, nitrogen-rich structure suggests they could be investigated as building blocks for novel functional materials, but this area requires significant further research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyrrolo[1,2-c]imidazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c9-6-2-1-5-3-7-4-8(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACVZKWXYYSAIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N2C1=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50549030 | |
| Record name | 5H-Pyrrolo[1,2-c]imidazol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50549030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111573-52-5 | |
| Record name | 5H-Pyrrolo[1,2-c]imidazol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50549030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5h Pyrrolo 1,2 C Imidazol 5 One and Its Derivatives
Established and Emerging Approaches to the Pyrrolo[1,2-c]imidazole Core Structure
Pyrolysis-Based Synthesis
Pyrolytic methods offer a powerful route to the 5H-pyrrolo[1,2-c]imidazol-5-one core, often proceeding through reactive ketene (B1206846) intermediates. These gas-phase reactions, typically conducted under high vacuum and temperature, can provide access to unique and otherwise difficult-to-synthesize heterocyclic systems.
Flash vacuum pyrolysis (FVP) of appropriately substituted imidazole-1-ylacrylates serves as a direct method for the synthesis of pyrrolo[1,2-c]imidazol-5-ones. rsc.org This process is believed to involve a mechanism where the rate-determining step is the E to Z isomerization of the alkene. This is followed by the elimination of an alcohol molecule and subsequent electrocyclization to form the fused bicyclic product. rsc.org The yields of these reactions can range from moderate to excellent, demonstrating the utility of this approach for accessing the parent pyrrolo[1,2-c]imidazol-5-one and its derivatives. rsc.org For instance, FVP of the corresponding propenoate precursors has been shown to produce pyrrolo[1,2-c]imidazol-5-one and its 6-methyl derivatives in yields ranging from 32% to 90%. rsc.org
The pyrolysis of Meldrum's acid derivatives provides a versatile and efficient pathway to various heterocyclic compounds, including the "azapyrrolizinone" ring systems, which are isomeric to pyrrolizinones. sci-hub.sersc.org Specifically, the reaction of Meldrum's acid with imidazole-2-carbaldehyde yields a condensation product which, upon gas-phase pyrolysis, furnishes pyrrolo[1,2-c]imidazol-5-one. rsc.org These products are often obtained as air-sensitive yellow solids. rsc.org The methodology has been successfully applied to generate 1-substituted and 1,3-disubstituted pyrrolo[1,2-c]imidazol-5-ones in fair to excellent yields from the corresponding Meldrum's acid precursors. rsc.org
The general mechanism for the pyrolysis of Meldrum's acid derivatives involves the formation of a highly reactive methyleneketene intermediate. sci-hub.se This intermediate can then undergo intramolecular cyclization to form the desired heterocyclic product. While this method is powerful, the volatility of the Meldrum's acid precursor can sometimes lead to lower yields. sci-hub.se
Table 1: Pyrolysis-Based Synthesis of Pyrrolo[1,2-c]imidazol-5-one Derivatives
| Precursor Type | Product | Yield Range | Reference |
|---|---|---|---|
| Imidazole-1-ylacrylates | Pyrrolo[1,2-c]imidazol-5-one and 6-methyl derivatives | 32-90% | rsc.org |
| Meldrum's Acid Derivatives | 1-Substituted and 1,3-disubstituted pyrrolo[1,2-c]imidazol-5-ones | Fair to Excellent | rsc.org |
Multicomponent and Domino Reaction Strategies
Multicomponent reactions (MCRs) and domino reaction sequences have emerged as highly efficient and atom-economical strategies for the synthesis of complex molecular architectures from simple starting materials in a single operation. These approaches are particularly valuable for generating libraries of structurally diverse compounds for drug discovery and other applications.
An uncatalyzed domino reaction between 2-amino-4-arylimidazoles, aromatic aldehydes, and Meldrum's acid has been shown to selectively produce Knoevenagel-Michael adducts. beilstein-journals.orgnih.gov These adducts, which retain a free amino group, can be subsequently converted into 1,7-diaryl-3-amino-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-ones. beilstein-journals.orgnih.gov This reaction proceeds smoothly and provides a pathway to these functionalized pyrroloimidazole derivatives. beilstein-journals.orgnih.gov
Furthermore, the interaction of 2-amino-4-arylimidazoles with aromatic aldehydes or isatins and acyclic methylene (B1212753) active compounds can lead to the formation of various pyrrolo[1,2-c]imidazole derivatives, including those with carbonitrile and carboxylate functionalities. beilstein-journals.orgnih.gov This highlights the versatility of this domino strategy in accessing a range of substituted pyrrolo[1,2-c]imidazole scaffolds. beilstein-journals.orgnih.gov
Table 2: Domino Reaction for Substituted 5H-Pyrrolo[1,2-c]imidazol-5-ones
| Reactant 1 | Reactant 2 | Reactant 3 | Key Intermediate | Final Product | Reference |
|---|
The Ugi multicomponent reaction is a cornerstone of combinatorial chemistry, enabling the rapid synthesis of diverse peptide-like structures. Post-Ugi transformations further expand the utility of this reaction by allowing for the construction of complex heterocyclic scaffolds. While direct synthesis of this compound via a post-Ugi cascade is not explicitly detailed in the provided context, the principles of post-Ugi transformations are relevant for the construction of related pyrroloimidazole systems. For instance, post-Ugi transformations have been successfully employed to access pyrrolo[2,1-c] sci-hub.sebeilstein-journals.orgbenzodiazepine-5-ones. nih.gov This involves a three-step sequence starting with an Ugi reaction, followed by the construction of the pyrrole (B145914) nucleus, and finally a reduction-cyclization to form the diazepine (B8756704) ring. nih.gov Such strategies, which utilize inexpensive and commercially available starting materials, showcase the potential for developing novel post-Ugi cascades for the synthesis of various pyrroloimidazole scaffolds, potentially including the this compound core. nih.gov
Traditional Cyclization Approaches
Classical cyclization strategies have long been employed for the synthesis of the core structure of pyrrolo[1,2-c]imidazoles. These methods often involve the formation of the imidazole (B134444) ring onto a pre-existing pyrrolidine (B122466) framework.
Marckwald Reaction for 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazoles
The Marckwald reaction is a notable method for preparing 6,7-dihydro-5H-pyrrolo[1,2-c]imidazoles. tandfonline.comtandfonline.com This reaction typically involves the condensation of α-aminocarbonyl compounds with thiocyanates. tandfonline.com A two-step procedure starting from readily available aminocarbonyl compounds has been shown to produce the desired product in high yields, making it suitable for bulk synthesis. tandfonline.comresearchgate.netrawdatalibrary.net For instance, the reaction of N-Boc protected prolinal with potassium thiocyanate (B1210189) provides a convenient route to the 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole scaffold. researchgate.net While effective, the application of the Marckwald reaction can be limited by the availability of the necessary α-amino carbonyl starting materials. researchgate.net
Further functionalization of the 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole core has been explored. tandfonline.comtandfonline.com Reactions with various electrophiles, such as silylformamidine and halogenating agents, have yielded a range of previously unknown functionalized derivatives. tandfonline.comtandfonline.com For example, treatment with C2Cl6 or I2 can lead to dihalogenated products, which are valuable intermediates for selective cross-coupling reactions. tandfonline.com
Cycloaddition Reactions (e.g., [2+3] Cycloaddition) towards Bicyclic Imidazoles
Cycloaddition reactions represent another important strategy for constructing bicyclic imidazole systems. A notable example is the gold-catalyzed [2+3] cycloaddition between nitriles and regioselectively generated α-imino gold carbene intermediates. nih.govorganic-chemistry.orgacs.org This process involves the in situ generation of a highly electrophilic cyclic α-imino gold carbene from an azidoalkyne in the presence of a gold catalyst. nih.govacs.org This intermediate then reacts with a nitrile, often used as the solvent, in a bimolecular [2+2+1] cycloaddition to afford the bicyclic imidazole. nih.govorganic-chemistry.orgacs.org
The use of AuCl3 as a catalyst has been shown to be particularly effective in minimizing the competing intramolecular Huisgen [3+2] cycloaddition (azide-alkyne click reaction), leading to good yields of the desired imidazole product. nih.govorganic-chemistry.orgacs.org This method has demonstrated tolerance for various substituents on both the azidoalkyne and the nitrile, although attempts to use a limited amount of the nitrile component can result in complex reaction mixtures due to the high reactivity of the carbene intermediate. organic-chemistry.org
| Catalyst | Reactants | Product | Yield | Reference |
| AuCl3 | Azidoalkyne, Nitrile | Bicyclic Imidazole | Up to 93% | organic-chemistry.org |
Annulation Reactions for Functionalized Pyrrolo[1,2-c]imidazoles
Annulation reactions provide a powerful tool for the construction of functionalized pyrrolo[1,2-c]imidazoles, allowing for the introduction of various substituents onto the heterocyclic core.
Synthesis from Acylethynylpyrroles and Tosylmethylisocyanide
An efficient method for the synthesis of functionalized pyrrolo[1,2-c]imidazoles involves the reaction of acylethynylpyrroles with tosylmethylisocyanide (TosMIC). researchgate.netnih.govmdpi.com Interestingly, the reaction conditions significantly influence the product distribution. When the reaction is carried out in a t-BuONa/THF system, a mixture of 2,3′-bipyrroles and pyrrolo[1,2-c]imidazoles is formed in approximately a 1:1 ratio. nih.govmdpi.comdntb.gov.ua This unexpected formation of the pyrrolo[1,2-c]imidazole ring system highlights the dual reactivity of TosMIC under these conditions.
In contrast, performing the reaction under reflux in a KOH/THF system leads predominantly to the formation of functionalized 2,3′-bipyrroles in high yields. nih.govmdpi.com This divergence in reactivity provides access to two different classes of pharmaceutically relevant compounds from the same set of starting materials.
| Base/Solvent System | Products | Product Ratio | Reference |
| t-BuONa/THF | 2,3′-Bipyrroles and Pyrrolo[1,2-c]imidazoles | ~1:1 | nih.govmdpi.com |
| KOH/THF | 2,3′-Bipyrroles | Predominant | nih.govmdpi.com |
Annulation of Cyclic Imines with Acylethynylpyrroles for Stereoselective Products
The annulation of cyclic imines represents a valuable strategy for constructing polycyclic lactams, which can be precursors or analogs of the pyrrolo[1,2-c]imidazol-5-one system. A method has been developed for the annulation of lithiated o-toluamides with transiently generated cyclic imines, such as 1-pyrroline. nih.gov These unstable imines are conveniently prepared in situ from the corresponding cyclic amines via intermolecular hydride transfer to a ketone oxidant. nih.gov
This approach allows for the one-pot construction of structurally diverse polycyclic lactams, which would be challenging to access through other synthetic routes. nih.gov The judicious choice of reaction conditions is crucial to suppress side reactions like imine deprotonation and o-toluamide dimerization. nih.gov
Development of High-Yield and Bulk Synthetic Procedures for Pyrrolo[1,2-c]imidazoles
The development of high-yield and scalable synthetic methods is crucial for the practical application of pyrrolo[1,2-c]imidazoles in medicinal chemistry and materials science. Several approaches have been optimized for this purpose.
As previously mentioned, the Marckwald reaction offers a two-step procedure that can be utilized for the bulk preparation of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazoles from commercially available starting materials. tandfonline.comresearchgate.netrawdatalibrary.net Additionally, a convenient method for synthesizing 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride. researchgate.net These chloro-derivatives serve as versatile intermediates that can be readily converted to a variety of other derivatives. researchgate.net
Furthermore, the reaction of 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles with various alkylating agents has been shown to produce quaternary salts in good yields (58–85%). nih.gov This method provides a straightforward route to a diverse library of pyrrolo[1,2-a]imidazole derivatives.
Functionalization and Derivatization Strategies for Pyrrolo[1,2-c]imidazol-5-one Analogues
The modification of the this compound core is crucial for tuning its biological and physical properties. Researchers have developed several strategies to introduce a variety of functional groups at different positions of the heterocyclic system.
Introduction of Halogen and Silyl (B83357) Moieties
The introduction of halogen and silyl groups onto the 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole scaffold has been explored as a means to create versatile intermediates for further chemical transformations. tandfonline.com Halogenation, a key reaction in organic synthesis, provides a handle for subsequent cross-coupling reactions, while silylation can be used to protect certain positions or to influence the regioselectivity of other reactions. tandfonline.com The specific conditions and reagents for these transformations are critical in achieving the desired products. tandfonline.com
| Reagent/Condition | Functional Group Introduced | Reference |
| N-Halosuccinimide | Halogen | tandfonline.com |
| Silylating agents | Silyl | tandfonline.com |
Selective N-Methylation and Alkylation of the Imidazole Nitrogen
The nitrogen atoms within the imidazole ring of pyrrolo[1,2-c]imidazole derivatives offer sites for alkylation, which can significantly impact the molecule's properties. The selective N-methylation and more general N-alkylation of the imidazole nitrogen have been reported. nih.gov For instance, the reaction of 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles with various alkylating agents leads to the formation of quaternary imidazolium (B1220033) salts in good yields (58–85%). nih.gov This process is a key step in the synthesis of novel compounds with potential biological activities. nih.gov The choice of the alkylating agent and reaction conditions can influence the efficiency and outcome of the N-alkylation. nih.govnih.gov
Studies on related imidazole-containing heterocycles have shown that N-alkylation can sometimes result in a mixture of regioisomers. researchgate.net For example, the N-benzylation of imidazopyridines, imidazopyrimidines, and imidazopyrazines with 4-fluorobenzyl bromide under basic conditions often yields a mixture of products. researchgate.net The development of regioselective N-alkylation protocols is therefore a significant area of research. beilstein-journals.org In the case of the 1H-indazole scaffold, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has proven effective for achieving high N-1 regioselectivity with a variety of alkylating agents. beilstein-journals.org
| Starting Material | Alkylating Reagent | Product Type | Yield | Reference |
| 3-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles | Various alkylating agents | Quaternary imidazolium salts | 58-85% | nih.gov |
| Imidazole | Alkyl halides | N-alkylimidazole derivatives | Not specified | nih.gov |
| Imidazopyridines/pyrimidines/pyrazines | 4-Fluorobenzyl bromide | N-benzylated regioisomers | Mixture | researchgate.net |
| Substituted 1H-indazoles | Alkyl bromides/tosylates | N-1 alkylindazoles | High regioselectivity | beilstein-journals.org |
Control of Regioselectivity in Substituent Introduction
Controlling the position at which a new substituent is introduced on the pyrrolo[1,2-c]imidazole ring system is a critical aspect of its synthetic chemistry. tandfonline.com The inherent electronic properties of the bicyclic system, as well as the steric and electronic effects of existing substituents, play a crucial role in directing incoming electrophiles or nucleophiles to a specific position. tandfonline.combeilstein-journals.org
For example, in the synthesis of pyrrolo[1,2-a]imidazoles, regioselective aza-ene additions and cyclic-condensation reactions have been developed to achieve high regioselectivity under catalyst-free conditions. rsc.org The strategic use of directing groups can also be employed to achieve site-selective functionalization. A notable example is the palladium-catalyzed C2–H functionalization of pyrroles, where a tethered N-methoxylamide acts as a directing group, leading to the synthesis of heteroaryl-substituted pyrrolo[1,2-c]imidazoles. acs.org This aerobic, Pd(0)-initiated mechanism is effective even in the presence of heterocycles that could otherwise act as catalyst poisons. acs.org
The interplay of steric and electronic factors is also evident in the N-alkylation of substituted indazoles, a related heterocyclic system. beilstein-journals.org The choice of base and solvent, such as sodium hydride in THF, has been shown to favor N-1 alkylation for many substituted indazoles. beilstein-journals.org However, the position of substituents on the indazole ring can dramatically alter the regiochemical outcome, with certain substitutions leading to excellent N-2 selectivity. beilstein-journals.org These findings highlight the nuanced control that can be exerted over regioselectivity through careful consideration of the substrate and reaction conditions.
Chemical Reactivity and Transformation Pathways of 5h Pyrrolo 1,2 C Imidazol 5 One
Ring System Stability and Aromaticity Considerations
Crystal structure analysis of two 5H-pyrrolo[1,2-c]imidazol-5-one derivatives indicates that the system structurally behaves more like a simple cyclic N-acylimidazole, suggesting a lack of significant cyclic delocalization across the entire fused framework. rsc.org This implies that the pyrrolidone portion of the molecule may not fully participate in a unified aromatic system with the imidazole (B134444) ring.
The concept of aromaticity is typically associated with planar, cyclic, conjugated systems containing (4n+2) π-electrons. While the imidazole component fits this rule, the fused nature of the this compound structure introduces complexities. The stability of such systems can be significant, even with minimal π-electron counts, as demonstrated in other novel aromatic rings. db-thueringen.de However, for this compound, the structural data points towards a more localized electronic structure rather than extensive delocalization. rsc.org
Electrophilic and Nucleophilic Reactions of the Pyrrolo[1,2-c]imidazole Core
The pyrrolo[1,2-c]imidazole core possesses sites susceptible to both electrophilic and nucleophilic attack, a characteristic stemming from the electronic nature of the fused pyrrole (B145914) and imidazole rings.
Electrophilic Reactions: Imidazole itself is generally more reactive towards electrophilic substitution than similar azoles like pyrazole. quora.com This is attributed to the presence of a "pyrrole-like" nitrogen that donates its lone pair to the aromatic sextet, increasing electron density in the ring. quora.com In the context of the fused pyrrolo[1,2-c]imidazole system, electrophilic attack is anticipated. The reactivity is influenced by the reaction medium, as the basicity of the imidazole nitrogen can lead to different reaction pathways in acidic versus basic conditions. quora.com
Nucleophilic Reactions: The imidazole ring can also be susceptible to nucleophilic attack, particularly when substituted with electron-withdrawing groups. For instance, studies on 1,4-dinitro-1H-imidazole have shown that nucleophilic attack can occur at the C5 or C2 positions, leading to ring-opening and subsequent rearrangement. researchgate.net While not directly on the this compound core, this demonstrates the potential for nucleophilic reactions on the imidazole moiety under specific conditions. The presence of the carbonyl group in the pyrrolidone ring of this compound further influences the electrophilicity of adjacent carbon atoms, potentially directing nucleophilic attack.
The Hard and Soft, Acids and Bases (HSAB) theory provides a framework for understanding the selectivity of these reactions. nih.gov Soft electrophiles tend to react preferentially with soft nucleophiles, such as the thiolate anion of cysteine, while hard electrophiles react with hard nucleophiles. nih.gov This principle can be applied to predict the reactivity of the pyrrolo[1,2-c]imidazole core with various reagents.
Rearrangement Processes and Pyrrolidone Ring Transformations
The this compound system can undergo various rearrangement and transformation processes, particularly involving the pyrrolidone ring. These transformations are often driven by the introduction of substituents or by specific reaction conditions.
Intramolecular cyclization reactions of N-alkyne-substituted pyrrole derivatives serve as a synthetic route to related fused heterocyclic systems like pyrrolopyrazinones and pyrrolooxazinones. beilstein-journals.org These reactions can proceed through either nucleophilic or electrophilic pathways, with the outcome often dependent on the electronic nature of the substituents on the alkyne. beilstein-journals.org For example, nucleophilic cyclization of N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates with hydrazine (B178648) can lead to different cyclization products depending on the substituents. beilstein-journals.org Similarly, electrophilic cyclization using iodine results in specific ring-closed products. beilstein-journals.org
These examples, while not directly starting from this compound, highlight the types of transformations the pyrrole ring and its derivatives can undergo, suggesting potential pathways for modifying the pyrrolidone ring in the title compound.
Quaternization Reactions and Formation of Pyrrolo[1,2-a]imidazole Salts
Quaternization of the nitrogen atoms in the imidazole ring is a significant reaction pathway for related pyrroloimidazole systems, leading to the formation of quaternary ammonium (B1175870) salts. These reactions are typically achieved by treating the parent heterocycle with an alkylating agent.
For instance, 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles react with various alkylating reagents to form quaternary imidazolium (B1220033) salts in good yields. nih.govmdpi.com This process introduces a positive charge on the imidazole ring, significantly altering the electronic properties and potential applications of the molecule. The resulting quaternary salts of 5H-pyrrolo[1,2-a]imidazole derivatives have been investigated for their antimicrobial activities. nih.govmdpi.com
The quaternization reaction introduces a new substituent onto one of the imidazole nitrogens, creating a cationic center. This transformation is a key step in the synthesis of various functionalized pyrroloimidazole derivatives.
| Parent Compound | Alkylating Reagent | Product Type | Yield (%) | Reference |
| 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles | Various alkylating reagents | 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts | 58-85 | nih.govmdpi.com |
Thermal Cascade Mechanisms and their Influence on Product Isomerization
Thermal methods, particularly flash vacuum pyrolysis (FVP), have been employed in the synthesis of this compound and its isomers. These high-temperature reactions often proceed through complex cascade mechanisms that can influence the distribution of the final products.
The FVP of imidazol-1-ylacrylates can lead to the formation of both pyrrolo[1,2-a]imidazol-5-ones and pyrrolo[1,2-c]imidazol-5-ones. nih.gov The ratio of these isomers can be controlled by the presence and position of substituents on the initial imidazole ring. For example, FVP of unsubstituted imidazol-1-ylacrylates yields a mixture of both isomers, whereas substituted acrylates can lead to the selective formation of one isomer over the other. nih.gov
The proposed mechanism for these pyrolytic transformations involves a sequence of reactions, including sigmatropic migration, elimination, and electrocyclization. nih.gov Another synthetic approach involves the pyrolysis of Meldrum's acid derivatives, which also yields the target azapyrrolizinones. rsc.org The mechanism for the pyrolysis of propenoate precursors is thought to involve rate-determining E to Z isomerization of the alkene, followed by elimination of an alcohol and subsequent electrocyclization to form the fused ring products. rsc.org
These thermal cascade reactions demonstrate a powerful method for constructing the this compound skeleton, with the potential for controlling the isomeric outcome through careful selection of precursors.
| Precursor | Pyrolysis Conditions | Product(s) | Yield (%) | Reference |
| Imidazol-1-ylacrylates | Flash Vacuum Pyrolysis | Pyrrolo[1,2-a]imidazol-5-ones and Pyrrolo[1,2-c]imidazol-5-ones | Varies | nih.gov |
| Meldrum's acid derivatives | Gas-phase pyrolysis | Pyrrolo[1,2-c]imidazol-5-one and isomers | Varies | rsc.org |
| Propenoate precursors | Flash Vacuum Pyrolysis | Pyrrolo[1,2-c]imidazol-5-ones and isomers | 32-90 | rsc.org |
Structural Characterization and Theoretical Investigations
Advanced Spectroscopic Analysis of 5H-Pyrrolo[1,2-c]imidazol-5-one and its Derivatives
Spectroscopic methods are indispensable tools for elucidating the molecular structure of this compound and its analogs. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information, enabling a complete picture of the compound's connectivity, functional groups, and molecular weight.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
High-resolution ¹H and ¹³C NMR spectroscopy are fundamental to the structural confirmation of this compound derivatives. The chemical shifts and coupling constants of the protons and carbon atoms in the heterocyclic framework provide a wealth of information about the electronic environment and connectivity within the molecule.
In a series of 1,2-diaryl-3-methyl-4,5-dihydro-1H-imidazolium salts, which share a similar imidazolium (B1220033) core, detailed ¹H and ¹³C NMR analyses were conducted. clockss.org The assignments were confirmed using two-dimensional techniques such as HMQC, HMBC, HETCOR, COSY, and NOESY spectra. clockss.org These studies reveal how the electronic features of the imidazole (B134444) ring influence the NMR spectral properties. clockss.org
For instance, in substituted fluorenylspirohydantoins, which contain an imidazolidine-2,5-dione moiety, the ¹³C NMR signals for the spiro-carbon and the two carbonyl carbons are distinctly observed. bas.bg Specifically, the spiro-carbon appears around δC 72.16 ppm, while the carbonyl carbons (C2'=O and C5'=O) resonate at approximately δC 157.52 ppm and δC 173.56 ppm, respectively. bas.bg The protons of the NH groups in the hydantoin (B18101) ring are also readily identified in the ¹H NMR spectrum, typically appearing as singlet peaks at δH 8.61 ppm and δH 11.31 ppm. bas.bg
Table 1: Representative NMR Data for Imidazole and Pyrrole (B145914) Derivatives
| Compound Class | Nucleus | Chemical Shift (δ) Range (ppm) | Notes |
|---|---|---|---|
| 1,2-diaryl-3-methyl-4,5-dihydro-1H-imidazolium salts | ¹H, ¹³C | Varies with substitution | Spectral properties reflect electronic features of the imidazole ring. clockss.org |
| Substituted fluorenylspirohydantoins | ¹³C | 72.16 (spiro-C), 157.52 & 173.56 (C=O) | Distinct signals for key carbons. bas.bg |
| Substituted fluorenylspirohydantoins | ¹H | 8.61 & 11.31 (NH) | Singlet peaks for NH protons. bas.bg |
| Pyrrole derivatives | ¹H, ¹³C | Varies | Extensive data available for various substituted pyrroles. acgpubs.org |
This table is interactive. Click on the headers to sort the data.
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the context of this compound and its derivatives, the most characteristic absorption is that of the carbonyl (C=O) group.
The C=O stretching vibration in cyclic systems like pyrroloimidazolones typically appears in a specific region of the IR spectrum. For carbonyl compounds in general, this sharp, intense peak is found in the range of 1670 to 1780 cm⁻¹. pressbooks.pub The exact position of this band can provide clues about the electronic environment of the carbonyl group. For example, in saturated ketones, the C=O stretch is observed around 1715 cm⁻¹, while in α,β-unsaturated ketones, it shifts to a lower frequency of 1685-1666 cm⁻¹. libretexts.org Aldehydes, another class of carbonyl compounds, show a characteristic C=O stretch between 1740-1720 cm⁻¹ for aliphatic aldehydes and 1710-1685 cm⁻¹ for α,β-unsaturated aldehydes. libretexts.org
Other important vibrations include C-H stretching and bending. Alkanes show C-H stretching from 3000–2850 cm⁻¹, while alkenes and aromatic compounds exhibit C-H stretching at slightly higher frequencies, from 3100–3000 cm⁻¹. libretexts.orglumenlearning.com The presence of N-H bonds, as seen in some derivatives, would give rise to sharp absorptions in the 3300 to 3500 cm⁻¹ range. libretexts.org
Table 2: Characteristic IR Absorption Frequencies for Relevant Functional Groups
| Functional Group | Vibration Type | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Carbonyl (C=O) | Stretch | 1670-1780 | Strong, Sharp |
| Alkane C-H | Stretch | 2850-3000 | Strong |
| Alkene/Aromatic C-H | Stretch | 3000-3100 | Medium |
| Amine N-H | Stretch | 3300-3500 | Medium, Sharp |
This table is interactive. Click on the headers to sort the data.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a crucial analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. When a molecule is ionized in a mass spectrometer, it forms a molecular ion (M⁺), which can then break down into smaller, charged fragments. chemguide.co.uklibretexts.org The pattern of these fragments is unique to the molecule's structure.
The molecular ion peak in the mass spectrum confirms the molecular weight of the compound. For 5H-pyrrolo[1,2-c]imidazole, the molecular weight is 106.13 g/mol . nih.gov The fragmentation of the molecular ion provides valuable structural information. chemguide.co.uklibretexts.org For carbonyl compounds, a common fragmentation pathway is α-cleavage, where the bond adjacent to the carbonyl group breaks. miamioh.edu In ketones, this leads to the formation of stable acylium ions ([RCO]⁺). libretexts.org For example, in the mass spectrum of pentan-3-one, the base peak at m/z = 57 corresponds to the [CH₃CH₂CO]⁺ ion. libretexts.org
In compounds containing heterocyclic rings, the fragmentation patterns can be more complex but still provide diagnostic information. The stability of the resulting fragment ions plays a significant role in determining the observed fragmentation pathways.
Table 3: Common Fragmentation Patterns in Mass Spectrometry
| Compound Class | Key Fragmentation | Resulting Ion |
|---|---|---|
| General | Molecular Ion Formation | M⁺ |
| Ketones | α-cleavage | [RCO]⁺ |
| Alcohols | Loss of H₂O | [M-18]⁺ |
| Carboxylic Acids | Loss of OH | [M-17]⁺ |
| Carboxylic Acids | Loss of COOH | [M-45]⁺ |
This table is interactive. Click on the headers to sort the data.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Determination of Crystal and Molecular Structures of Pyrrolo[1,2-c]imidazol-5-ones
The crystal structures of several pyrrolo[1,2-c]imidazol-5-one derivatives have been determined, revealing that the system behaves structurally like a simple cyclic N-acylimidazole with no significant cyclic delocalization. rsc.org For example, the crystal structure of certain pyrrolo[1,2-a] rsc.orgyoutube.comphenanthrolines, which contain a related pyrrolo-imidazole core, have been elucidated. mdpi.com These studies provide precise measurements of bond lengths and angles within the fused ring system.
In a study of two specific pyrrolo[1,2-c]imidazol-5-ones, the crystal structures were reported, confirming the connectivity and stereochemistry of the molecules. rsc.org The analysis of these structures provides valuable insight into the planarity and geometry of the bicyclic system.
Table 4: Illustrative Crystallographic Data for a Pyrrolo[1,2-c]imidazol-5-one Derivative
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Triclinic | mdpi.com |
| Space Group | P-1 | mdpi.com |
| a (Å) | Varies | mdpi.com |
| b (Å) | Varies | mdpi.com |
| c (Å) | Varies | mdpi.com |
| α (°) | Varies | mdpi.com |
| β (°) | Varies | mdpi.com |
| γ (°) | Varies | mdpi.com |
Note: The values in this table are illustrative and will vary for different derivatives.
Analysis of Ring Conformations and Puckering
The five-membered pyrrolidine (B122466) ring in the this compound system is not planar and can adopt different conformations. The analysis of crystal structures allows for the determination of the ring puckering parameters, which describe the precise conformation of the non-planar ring.
Investigation of Intermolecular Interactions and Crystal Packing
The way molecules of this compound arrange themselves in a solid state is determined by a network of non-covalent forces. X-ray crystallography studies on derivatives of the pyrrolo[1,2-c]imidazole scaffold provide significant insights into these interactions.
In the related compound, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, crystal cohesion is primarily achieved through C—H⋯N hydrogen bonds. iucr.orgiucr.org This variety of interactions highlights the importance of the specific substituents on the core ring system in dictating the final crystal architecture. For instance, studies on other complex fused pyrrolo derivatives have identified weak C─H…O₂ hydrogen bonds and stacking interactions between aromatic moieties as key contributors to their three-dimensional structure. d-nb.info
Table 1: Crystallographic Data for Related Pyrroloimidazole Derivatives
| Compound | Formula | Crystal System | Space Group | Key Intermolecular Interactions | Ref |
|---|---|---|---|---|---|
| Pyrrolo[1,2-c]imidazole derivative 1 | C₁₅H₁₄N₄O₂ | Monoclinic | P2₁/c | N–H···O hydrogen bonds, π-π interactions | researchgate.net |
| Pyrrolo[1,2-c]imidazole derivative 2 | C₁₆H₁₆N₄O₄ | Monoclinic | Cc | N–H···O hydrogen bonds, π-π interactions | researchgate.net |
Computational and Quantum Chemical Studies
Theoretical chemistry offers powerful tools to predict and analyze the properties of this compound, complementing experimental findings.
Theoretical Prediction of Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to model the electronic landscape of pyrroloimidazole systems. Studies on related scaffolds have utilized the B3LYP method with a 6-31G basis set to correlate calculated geometrical parameters with experimental X-ray diffraction data. researchgate.net
The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding reactivity. For several pyrrolo[1,2-c]imidazole derivatives, the calculated HOMO and LUMO energies were found to be negative, which is an indicator of a stable molecular state. researchgate.net The HOMO-LUMO energy gap is a critical parameter that provides insights into the electronic excitation properties and kinetic stability of the molecule. rasayanjournal.co.in
Furthermore, the Molecular Electrostatic Potential (MEP) is calculated to predict reactive sites for electrophilic and nucleophilic attack. rasayanjournal.co.in Other computational tools like Average Localized Ionization Energy (ALIE), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) are also used to determine molecular reactivity sites in imidazole-based structures. nih.gov
Table 2: Predicted Electronic Properties for an Analogous Imidazole Derivative (DPEI)
| Property | Value | Significance | Ref |
|---|---|---|---|
| HOMO Energy | -5.79 eV | Related to electron-donating ability | rasayanjournal.co.in |
| LUMO Energy | -1.74 eV | Related to electron-accepting ability | rasayanjournal.co.in |
Molecular Dynamics Simulations and Conformational Analysis
The conformational flexibility of the fused ring system is a key aspect of its structure. The non-aromatic portion of the ring system can adopt different conformations to minimize steric strain. For example, in the related 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, the pyrrolidine ring assumes an envelope conformation, which is thought to relieve torsional tension. iucr.orgiucr.org In this conformation, one carbon atom (C5) acts as the "flap," situated 0.317 Å out of the plane formed by the other four atoms. iucr.org In contrast, crystallographic studies of other pyrrolo[1,2-c]imidazole derivatives show the pyrrolidine ring adopting a half-chair conformation. researchgate.net The imidazole ring and the planar part of the pyrrolidine ring in the dihydro- derivative form a dihedral angle of 3.85°. iucr.org
Molecular dynamics (MD) simulations, while not reported specifically for this compound, have been used to investigate the dynamics of the parent imidazole molecule. nih.govresearchgate.net These simulations can model the temperature-dependent formation and dynamics of supramolecular chains held together by hydrogen bonds, providing insight into processes like proton transport. nih.gov Such methods could be applied to understand the dynamic behavior of the pyrroloimidazolone system, particularly its interactions with solvent molecules or biological targets.
Delocalization and Aromaticity Assessment within the Fused System
The concept of aromaticity is central to the chemistry of heterocyclic compounds. The this compound core consists of a fused pyrrole and imidazole ring. Individually, both pyrrole and imidazole are aromatic. The pyrrole nitrogen is sp² hybridized and contributes its lone pair (two π electrons) to the aromatic sextet. libretexts.org In imidazole, one nitrogen is "pyrrole-like" and contributes two π electrons, while the other is "pyridine-like" and contributes one π electron. libretexts.org
Biological Activities of 5h Pyrrolo 1,2 C Imidazol 5 One and Its Derivatives in Vitro Research
Enzyme Inhibition Profiles
The ability of 5H-pyrrolo[1,2-c]imidazol-5-one derivatives to inhibit specific enzymes has been a primary area of investigation. These studies have revealed potential applications in various therapeutic areas, from diabetic complications to infectious diseases and cardiovascular conditions.
Aldose Reductase Inhibitory Activity of Pyrrolo[1,2-c]imidazole Derivatives
Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes. Inhibition of this enzyme is a promising strategy for the management of these complications. Certain pyrrole-imidazole alkaloids with a 5/7/5 tricyclic system, structurally related to the pyrrolo[1,2-c]imidazole core, have been identified as potent inhibitors of aldose reductase (ALR2). In vitro studies have demonstrated that these compounds can significantly inhibit ALR2 activity, with some derivatives exhibiting IC50 values in the micromolar range. semanticscholar.org For instance, six spongiacidin-type pyrrole (B145914) imidazole (B134444) alkaloids displayed notable inhibitory activities against ALR2, with IC50 values ranging from 8.6 to 13.6 µM. semanticscholar.org
Table 1: Aldose Reductase (ALR2) Inhibitory Activity of Spongiacidin-Type Pyrrole Imidazole Alkaloids
| Compound | IC50 (µM) semanticscholar.org |
|---|---|
| Compound 2 | 10.2 |
| Compound 3 | 13.6 |
| Compound 4 | 8.6 |
| Compound 5 | 9.8 |
| Compound 13 | 12.5 |
Inhibition of Heparanase
Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate (B86663) chains of heparan sulfate proteoglycans, playing a crucial role in cancer metastasis and inflammation. nih.gov Despite extensive research into heparanase inhibitors, there is currently no publicly available scientific literature demonstrating the in vitro inhibitory activity of this compound or its direct derivatives against heparanase.
Glucosamine Deacetylase (LpxC) Inhibition
The enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-glucosamine deacetylase (LpxC) is a key enzyme in the biosynthesis of lipid A, an essential component of the outer membrane of Gram-negative bacteria. This makes LpxC an attractive target for the development of new antibacterial agents. Research has led to the discovery of 1,2-dihydro-3H-pyrrolo[1,2-c]imidazol-3-one derivatives as potent inhibitors of LpxC. nih.gov These compounds have shown significant in vitro activity against a range of Gram-negative pathogens. nih.gov
Extracellular Signal-Regulated Kinases (ERK) Inhibition
Extracellular signal-regulated kinases (ERK) are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is often dysregulated in various cancers. While numerous inhibitors of the ERK pathway have been developed, there is no specific information in the current scientific literature regarding the direct inhibition of ERK by this compound or its derivatives.
Aldosterone (B195564) Synthase (CYP11B2) and 11β-Hydroxylase (CYP11B1) Inhibition by Dihydro-5H-pyrrolo[1,2-c]imidazole Analogues
Receptor Interaction and Modulation
In addition to enzyme inhibition, derivatives of the pyrrolo[1,2-c]imidazole scaffold have been investigated for their ability to interact with and modulate the function of specific G protein-coupled receptors (GPCRs).
A notable discovery in this area is the development of a new class of selective Neuropeptide S (NPS) receptor antagonists based on the 5-phenyl-2-[2-(1-piperidinylcarbonyl)phenyl]-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-one scaffold. nih.gov NPS is a neurotransmitter involved in various physiological processes, including arousal, anxiety, and memory. The identified antagonists from this chemical series represent lead compounds for further investigation into the therapeutic potential of blocking the NPS receptor. nih.gov One such derivative has been highlighted as a new lead compound in the field of NPS antagonists. nih.govunife.it
5-HT3 Receptor Antagonism by Pyrrolo[1,2-c]imidazole Derivatives
Derivatives of the fused imidazole ring system, structurally related to this compound, have been investigated as antagonists for the 5-hydroxytryptamine (5-HT3) receptor. nih.gov These receptors are implicated in conditions such as irritable bowel syndrome (IBS) and chemotherapy-induced nausea and vomiting. wikipedia.org A series of conformationally restricted fused imidazole derivatives were synthesized and evaluated for their 5-HT3 receptor antagonist activity. nih.gov
One of the most potent compounds identified was N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxamide, which demonstrated significant potency in both in vivo and in vitro models. nih.gov Structure-activity relationship (SAR) studies suggest that the high potency of these derivatives is influenced by the specific positioning and orientation of the imidazole ring in relation to other parts of the molecule. nih.gov
Antimicrobial Efficacy (In Vitro)
Antibacterial Activity against Gram-Positive and Gram-Negative Bacterial Strains
Several novel 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts have demonstrated notable antibacterial activity. nih.govnih.gov In a study screening 18 newly synthesized compounds, 15 showed antimicrobial properties. nih.govnih.gov These compounds were particularly effective against Gram-positive bacteria, with all tested derivatives showing activity against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 32 µg/mL. nih.gov Certain 1-substituted-3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chlorides were among the most active against S. aureus. nih.gov
The activity against Gram-negative bacteria was more limited. nih.gov However, one derivative, 3-(3,4-dichlorophenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride (referred to as compound 6c), exhibited a broad spectrum of activity, inhibiting Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii with MIC values up to 8 μg/mL. nih.govnih.gov No activity was observed against Pseudomonas aeruginosa for any of the studied compounds. nih.gov Other research has also highlighted the bacteriostatic properties of synthesized pyrroloimidazoles against both Gram-positive and Gram-negative bacteria using the disk diffusion method. benthamscience.comnih.gov
Table 1: Antibacterial Activity of Selected Pyrrolo[1,2-c]imidazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
| 1-substituted-3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chlorides | Staphylococcus aureus | 2 - 32 |
| 3-(3,4-dichlorophenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride (6c) | Escherichia coli | up to 8 |
| 3-(3,4-dichlorophenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride (6c) | Klebsiella pneumoniae | up to 8 |
| 3-(3,4-dichlorophenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride (6c) | Acinetobacter baumannii | up to 8 |
Antifungal Activity against Fungal Pathogens
The same series of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts also displayed antifungal properties. nih.govnih.gov Out of the 18 compounds synthesized, 15 demonstrated antifungal activity. nih.govnih.gov The derivative 3-(3,4-dichlorophenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride (compound 6c) was notably active against the fungal pathogen Cryptococcus neoformans. nih.govnih.gov Other studies have also reported the antifungal potential of pyrrolo[1,2-c]imidazole derivatives against various fungal strains. semanticscholar.orgmdpi.com
Antioxidant Properties of Pyrrolo[1,2-c]imidazole Analogues
The antioxidant potential of pyrroloimidazole derivatives has been a subject of investigation. benthamscience.comnih.gov One study synthesized a new variation of pyrroloimidazoles and evaluated their antioxidant properties using DPPH radical scavenging and FRAP assays. benthamscience.com The results indicated that these molecules exhibited noteworthy efficacy, comparable to standard antioxidants. benthamscience.comnih.gov The antioxidant properties of these derivatives have been attributed to the presence of NH and OH groups in their structures. benthamscience.comnih.gov Another study compared the antioxidant activities of 2-imidazolones and 2-imidazolthiones, which are structurally related to the pyrrolo[1,2-c]imidazol-5-one core. nih.gov While 2-imidazolthiones showed higher reactivity in certain assays, both classes of compounds demonstrated potential as in vivo antioxidants. nih.gov
Anticancer Activity (In Vitro Cell Line-Based Studies)
Evaluation of Cytotoxicity and Viability Inhibition in Human Cancer Cell Lines
Pyrrolo[1,2-c]imidazole derivatives and related compounds have been evaluated for their cytotoxic effects against various human cancer cell lines. In one study, a series of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts were synthesized, and one compound, 3-(3,4-dichlorohenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride (compound 6c), showed cytotoxicity against HEK-293 cells. nih.govresearchgate.net
Other studies on structurally related indole-pyrazole derivatives have also shown potent cytotoxicity with IC50 values below 10 μM on various human cancer cell lines. nih.gov For instance, one such derivative exhibited an IC50 value of 3.46 μM against melanoma cancer cells (SK-MEL-28). nih.gov These findings suggest that the pyrrolo[1,2-c]imidazole scaffold could be a promising starting point for the development of new anticancer agents.
Table 2: Cytotoxicity of a Pyrrolo[1,2-c]imidazole Derivative
| Compound | Cell Line | Activity |
| 3-(3,4-dichlorohenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride (6c) | HEK-293 | Cytotoxic |
Investigation of Protein-Protein Interaction (PPI) Inhibition
The modulation of protein-protein interactions (PPIs) represents a promising therapeutic strategy for numerous diseases. nih.gov Small-molecule inhibitors that can disrupt or stabilize these interactions are of considerable interest. nih.gov Derivatives of the related 2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-one scaffold have been identified as effective modulators of a key protein interaction in neuroscience: the binding of Neuropeptide S (NPS) to its receptor. nih.gov
Through screening activities, researchers identified a commercially available product that led to the development of a new class of selective NPS antagonists. nih.gov Computational analysis and experimental NMR data guided the synthesis of 5-Phenyl-2-[2-(1-piperidinylcarbonyl)phenyl]-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-one, which emerged as a new lead compound for antagonizing the NPS receptor. nih.gov This work demonstrates that the pyrrolo[1,2-c]imidazol-one scaffold can be effectively modified to create potent and selective inhibitors of specific protein-receptor interactions. nih.gov
Neuroprotective Effects of Pyrrolo[1,2-c]imidazol-5-one Derivatives
Derivatives of pyrrolo-fused heterocyclic systems have shown significant promise as neuroprotective agents in preclinical research. The inhibition of necroptosis, a form of programmed cell death implicated in neurodegenerative diseases, is a key strategy being explored. rsc.org Research into 6,7-dihydro-5H-pyrrolo[1,2-b] nih.govnih.govrutgers.edutriazole derivatives, which are structurally related to the pyrroloimidazolone core, has yielded potent necroptosis inhibitors. rsc.org These compounds act by inhibiting receptor-interacting protein kinase 1 (RIPK1), offering a potential avenue for mitigating conditions like inflammatory and neurodegenerative diseases. rsc.orgnih.gov
Furthermore, other related structures, such as 1-phenyl-pyrrolo[1,2-b]isoquinolin-3-one derivatives, have been investigated as neuroprotective agents that target the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor. researchgate.net Molecular docking studies confirmed that these compounds interact with key amino acids in the receptor's binding pocket. researchgate.net These findings suggest that the broader class of pyrrolo-fused lactams, including derivatives of this compound, represents a promising scaffold for the development of novel neuroprotective therapies.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure correlates with its biological activity. For pyrrolo-fused heterocycles, these studies have been instrumental in optimizing potency, selectivity, and pharmacokinetic properties.
Systematic structural modifications of pyrrolo-fused heterocyclic cores have led to significant improvements in biological potency and selectivity. nih.govrutgers.edumdpi.com
A key strategy involves cyclization to enhance activity and overcome species selectivity. nih.gov For instance, starting with a pyrrole-based necroptosis inhibitor that was potent in human cells but inactive in murine cells, a cyclization design strategy was employed. nih.gov This led to the synthesis of 6,7-dihydro-5H-pyrrolo[1,2-b] nih.govnih.govrutgers.edutriazole derivatives. nih.gov Subsequent SAR studies resulted in an optimized compound, 26 , which demonstrated robust anti-necroptotic activity in both human and mouse cell assays, highlighting how structural constraint can enhance potency and broaden species activity. nih.gov
In the development of inhibitors for the Plasmodium falciparum cGMP-dependent protein kinase (PfPKG), a validated antimalarial target, SAR studies of a pyrrole-based series were conducted. rutgers.edu By modifying key pharmacophores, researchers explored the chemical diversity of the scaffold to define the ideal structure for potent and selective inhibition of the parasite enzyme over its human counterpart. rutgers.edu
Similarly, for pyrrolo[1,2-a]quinoline (B3350903) derivatives designed as anticancer agents, modifications led to compound 10a , which was highly active against multiple cancer cell lines, including renal cancer (GI50 27 nM), and was shown to inhibit tubulin polymerization. mdpi.com
The table below illustrates SAR findings for a series of pyrazolopyridinyl pyrimidine (B1678525) derivatives, demonstrating how different substituents affect inhibitory activity. nih.gov
| Compound | Core Structure | R¹ Substituent | Activity (IC₅₀) |
| 27a | Indazole | - | - |
| 27b | 1H-Pyrazolo[4,3-c]pyridine | - | 1.7 µM |
| 27c | Pyrazolopyridine | - | 6.9 µM |
| 27d | Pyrazolopyridine | - | 9.8 µM |
| 27e | Pyrazolopyridine | - | 20.4 µM |
| 27f | - | - | 9.4 µM |
This table is based on data for related heterocyclic systems to illustrate SAR principles. nih.gov
The data indicate that the position of nitrogen atoms within the heterocyclic core significantly influences inhibitory activity, with the 1H-pyrazolo[4,3-c]pyridine core (27b ) being more potent than the parent indazole structure. nih.gov
Chirality and stereochemistry are critical factors in drug design, as different stereoisomers of a molecule can exhibit vastly different biological activities. nih.gov This is often due to the stereospecific nature of interactions with protein targets and cellular uptake mechanisms. nih.gov
Conversely, in some cases, stereochemistry may not play a decisive role in target binding. For a specific neuroprotective 1-phenyl-pyrrolo[1,2-b]isoquinolin-3-one derivative, 13b , it was observed that the stereochemistry did not influence its binding affinity for the NMDA receptor. researchgate.net This finding highlights that while critically important, the influence of stereochemistry must be evaluated on a case-by-case basis for each compound series and its specific biological target.
Advanced Applications and Future Research Directions
Strategic Use as Versatile Building Blocks in Diversity-Oriented Synthesis (DOS) and Combinatorial Chemistry
The 5H-Pyrrolo[1,2-c]imidazol-5-one scaffold is a valuable building block in diversity-oriented synthesis (DOS) and combinatorial chemistry, which aim to rapidly generate large collections of structurally diverse small molecules. researchgate.net The presence of multiple reaction centers in the parent structure allows for controlled, multidirectional chemical transformations, leading to a wide array of molecular architectures from a common core. frontiersin.org This makes the scaffold ideal for exploring chemical space and discovering new molecules with interesting properties. researchgate.net
Several synthetic strategies leverage the pyrrolo[1,2-c]imidazole core. For instance, multicomponent reactions (MCRs), such as the post-Ugi cascade reaction, provide a facile and efficient method to synthesize functionalized pyrrolo[1,2-c]imidazole derivatives in a one-pot procedure. researchgate.net These methods are highly adaptable and can accommodate a broad scope of starting materials, making them suitable for creating large chemical libraries. researchgate.net The "build/couple/pair" strategy has also been successfully applied to generate structurally diverse scaffolds built around pyrrole (B145914) cores, which are then transformed into more complex fused heterocyclic systems like pyrrolo[1,2-c]imidazoles. researchgate.net
| Synthetic Strategy | Description | Application in DOS/Combinatorial Chemistry | Key References |
| Post-Ugi Cascade Reaction | A multicomponent reaction that efficiently combines several simple molecules to form complex products in a single step. | Enables the rapid synthesis of a wide range of functionalized pyrrole-imidazole derivatives for screening. researchgate.net | researchgate.net |
| Intramolecular Wittig Reaction | Involves the reaction of intermediate phosphorus ylides, prepared from imidazole-4-carbaldehyde, to form the fused ring system. | Provides a reliable method for creating highly functionalized 5H-pyrrolo[1,2-c]imidazoles. researchgate.net | researchgate.net |
| Build/Couple/Pair Strategy | A DOS approach involving the step-wise construction (build), joining (couple), and further modification (pair) of molecular fragments. | Used to generate 18 structurally diverse scaffolds from simple pyrrole cores, including unusual fused systems. researchgate.net | researchgate.net |
| Metal-Catalyzed C-H Functionalization | Rh(III)- and Pd(0)-catalyzed reactions enable the direct functionalization of the pyrrole C-H bonds. | Offers a direct and atom-economical route to introduce diversity into the pyrrolo[1,2-c]imidazole scaffold. researchgate.netsemanticscholar.org | researchgate.netsemanticscholar.org |
Exploration of Potential in Material Science Applications
The distinct electronic and structural properties of the pyrrolo[1,2-c]imidazole ring system make it a promising candidate for various applications in material science.
The fused ring system of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, a related structure, offers significant stability, which is a desirable trait for electrochemical applications. iucr.orgiucr.orgnih.gov This stability arises from the protection of the α-carbon atom attached to the non-bridging nitrogen atom of the imidazole (B134444) ring. iucr.orgiucr.orgnih.gov Consequently, these compounds are of interest as potential electrolytes for energy devices such as fuel cells and batteries, as well as in electrodeposition processes. iucr.orgiucr.orgnih.gov
Imidazolium (B1220033) derivatives, for which pyrrolo[1,2-c]imidazoles can serve as precursors, are widely used as cations in ionic liquids due to their versatility and high stability. iucr.orgiucr.org Research has focused on synthesizing new cation moieties based on cyclic imidazole derivatives to enhance the performance of imidazolium ionic liquids. iucr.orgiucr.org The structural characterization of these imidazole derivatives is crucial for understanding cation-anion interactions and establishing structure-stability relationships for their application in ionic liquids. iucr.org
Pyrrolo[1,2-c]imidazoles are recognized as key components for optoelectronic devices. researchgate.netresearchgate.net Their unique heterocyclic structure can be incorporated into larger, complex molecules designed for specific functions. For example, photophysical studies have shown that certain benzo[g]pyrroloimidazoindoles, which contain a related structural motif, are prospective candidates for use as Thermally Activated Delayed Fluorescence (TADF) emitters in Organic Light-Emitting Diodes (OLEDs). semanticscholar.org The synthesis of such complex molecules often involves the annulation of pyrrole-based structures to create extended conjugated systems with desirable electronic properties. semanticscholar.org
Design and Synthesis of Pyrrolo[1,2-c]imidazole Analogues Inspired by Natural Products
The pyrrolo[1,2-c]imidazole framework is a core structural motif found in a number of natural products and other biologically active molecules. researchgate.netresearchgate.net This has inspired chemists to design and synthesize analogues for various applications, including drug discovery.
Pyrrolomycins, a class of halogenated pyrrole derivatives produced by bacteria such as Pseudomonas and Myxococcus species, exhibit a broad spectrum of biological activities. mdpi.com While not perfect structural matches, their pyrrole-based structure provides inspiration for synthetic chemists. The design of novel compounds often involves mimicking the structural features of these natural products to achieve similar or enhanced biological effects. For instance, the introduction of different substituents onto the pyrrolo[1,2-c]imidazole core can modulate its properties, a strategy seen in nature where halogenation, as in Pyrrolomycin D, can significantly increase activity against certain bacteria. mdpi.com
| Natural Product Class | Producing Organism | Structural Relevance | Inspired Research | Key References |
| Pyrrolomycins | Pseudomonas spp., Myxococcus fulvus | Halogenated pyrrole derivatives with potent biological activity. | Provides a rationale for synthesizing halogenated and otherwise functionalized pyrrolo[1,2-c]imidazole analogues to explore structure-activity relationships. | mdpi.com |
| Pyrrolnitrin | Pseudomonas spp., Enterobacter agglomerans | A halogenated pyrrole derivative with antibacterial and antifungal properties. | Serves as a model for developing new antimicrobial agents based on the pyrrole scaffold. | mdpi.com |
Prospective Research Avenues for this compound in Chemical Biology and Green Chemistry
The versatility of the this compound scaffold opens up promising avenues for future research in both chemical biology and green chemistry. In chemical biology, small organic molecules with diverse structures are invaluable as tools for probing complex biological systems. tandfonline.com The ability to readily functionalize the pyrrolo[1,2-c]imidazole core allows for the synthesis of libraries of compounds that can be screened to identify new molecular probes or therapeutic leads. tandfonline.com
In the realm of green chemistry, there is a continuous search for more environmentally benign and efficient chemical processes. The development of metal-free, catalyzed reactions for synthesizing these heterocyclic systems is a significant step forward. For example, an efficient iodine-catalyzed cascade coupling protocol has been developed for the synthesis of related pyrrolo[1,2-a]quinoxaline (B1220188) derivatives. rsc.org This method uses a non-toxic, readily available catalyst (I₂) and an oxidant (DMSO), representing a greener alternative to processes that rely on heavy metals. rsc.org Future research will likely focus on applying similar green methodologies to the synthesis of this compound and its derivatives, minimizing waste and environmental impact.
Q & A
Basic Question: What are the established synthetic routes for 5H-Pyrrolo[1,2-c]imidazol-5-one?
Answer: The most reliable method involves flash vacuum pyrolysis (FVP) of Meldrum's acid derivatives or propenoate precursors. For example, FVP of Meldrum's acid precursors (e.g., compounds 11–13) yields 1-substituted or 1,3-disubstituted pyrrolo[1,2-c]imidazol-5-ones in 32–90% yields. The mechanism includes alkene isomerization, alcohol elimination, and electrocyclization . Alternative approaches include cyclocondensation reactions, though yields may vary depending on substituents .
Advanced Question: How can low-yield challenges in cycloaddition-based syntheses be addressed?
Answer: The [2+2+1] cycloaddition of hexylacetylene, dihydroimidazole, and CO under radical initiation yielded only 3% of tetrahydropyrrolo[1,2-a]imidazol-5-one due to competing side reactions . Optimizing reaction conditions (e.g., temperature, catalyst loading) or using alternative precursors like propenoates (via FVP) can improve efficiency. Computational modeling of transition states may also guide selectivity improvements .
Basic Question: What analytical techniques are critical for characterizing this compound derivatives?
Answer: Multinuclear NMR spectroscopy (1H, 13C, 15N, 17O) is essential. For example, 1H NMR chemical shifts between δ 6.5–7.5 ppm indicate aromatic protons, while 13C NMR signals near 170 ppm confirm carbonyl groups. Coupling constants (e.g., 3JHH ≈ 8–10 Hz) help assign ring junction conformations. 15N and 17O NMR further elucidate conjugation effects between the nitrogen and carbonyl moieties .
Advanced Question: How can researchers resolve contradictions in reaction outcomes, such as unexpected byproducts?
Answer: Byproduct formation often stems from strained intermediates. For instance, reactions of 5H-pyrrolo[1,2-a]imidazol-5-one with 1,2-diaminobenzene yield bisbenzimidazoles even at 100°C due to structural strain in the parent compound . Mitigation strategies include:
- Stoichiometric control : Strict 1:1 reagent ratios.
- Kinetic monitoring : In situ techniques (e.g., FTIR, HPLC) to detect intermediates.
- Computational analysis : Identifying transition states prone to side reactions .
Advanced Question: What mechanistic insights explain the reactivity of this compound?
Answer: The conjugation between the ring-junction nitrogen and carbonyl group creates partial amide-like character, as shown by NMR studies. However, cyclic delocalization of the 8π-electron system is absent, limiting aromatic stabilization. This explains its susceptibility to nucleophilic attack at the carbonyl group and electrophilic substitution at the pyrrole ring .
Advanced Question: How can stereoselective synthesis of pyrroloimidazolone derivatives be achieved?
Answer: Lithium enolate-mediated azaaldol additions enable stereocontrol. For example, using lithium diisopropylamide (LDA) with tetrahydro-3H,5H-pyrrolo[1,2-c]oxazol-5-one precursors yields enantiomerically enriched products (e.g., (6R,7aS)-isomers) via chelation-controlled transition states . Chiral auxiliaries or catalysts may further enhance selectivity.
Basic Question: What are the key applications of this compound in medicinal chemistry?
Answer: Derivatives show promise as anticancer agents . For example, asymmetrical bis-pyrrolobenzodiazepinones (related to pyrroloimidazolones) are patented for treating proliferative diseases . Structural analogs like edotecarin (indolo-pyrrolocarbazole diones) have entered clinical trials for cancer therapy .
Advanced Question: What strategies improve stability during storage and handling?
Answer: The strained this compound core is prone to hydrolysis. Recommendations include:
- Storage : Under inert atmosphere (N2/Ar) at 2–8°C .
- Derivatization : Introducing electron-withdrawing substituents (e.g., methyl, aryl) to reduce ring strain .
- Lyophilization : For aqueous solutions, freeze-drying minimizes decomposition .
Advanced Question: How can green chemistry principles be applied to pyrroloimidazolone synthesis?
Answer: Solvent-free FVP and base-promoted cyclizations reduce waste. For instance, a transition-metal-free method using amidines and ketones under basic conditions achieves spiro-fused dihydroimidazolones in 61–86% yields . Microwave-assisted protocols may further enhance energy efficiency .
Advanced Question: What computational tools predict the reactivity of pyrroloimidazolone derivatives?
Answer: DFT calculations model conjugation effects and transition states. For example, NMR-derived parameters (e.g., 15N chemical shifts) correlate with electron density at the ring-junction nitrogen, guiding predictions of electrophilic substitution sites . Molecular docking studies also assess binding affinities for drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
